molecular formula C11H9N3O4 B11982123 2,4-Dihydro-5-methyl-2-(4-nitrobenzoyl)-3h-pyrazol-3-one CAS No. 124524-77-2

2,4-Dihydro-5-methyl-2-(4-nitrobenzoyl)-3h-pyrazol-3-one

Katalognummer: B11982123
CAS-Nummer: 124524-77-2
Molekulargewicht: 247.21 g/mol
InChI-Schlüssel: JSSDYZWXQJIZDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dihydro-5-methyl-2-(4-nitrobenzoyl)-3h-pyrazol-3-one is a synthetic organic compound that belongs to the pyrazolone family. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dihydro-5-methyl-2-(4-nitrobenzoyl)-3h-pyrazol-3-one typically involves the condensation of appropriate starting materials under controlled conditions. A common route might include the reaction of 4-nitrobenzoyl chloride with a suitable pyrazolone derivative in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dihydro-5-methyl-2-(4-nitrobenzoyl)-3h-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while oxidation might produce various oxidized forms.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 2,4-Dihydro-5-methyl-2-(4-nitrobenzoyl)-3h-pyrazol-3-one would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,4-Dihydro-5-methyl-3h-pyrazol-3-one
  • 2-(4-nitrobenzoyl)-3h-pyrazol-3-one
  • 5-methyl-2-(4-nitrobenzoyl)-3h-pyrazol-3-one

Uniqueness

2,4-Dihydro-5-methyl-2-(4-nitrobenzoyl)-3h-pyrazol-3-one is unique due to the specific arrangement of functional groups, which can influence its reactivity and biological activity. The presence of both a nitro group and a pyrazolone ring can confer distinct properties compared to other similar compounds.

Eigenschaften

CAS-Nummer

124524-77-2

Molekularformel

C11H9N3O4

Molekulargewicht

247.21 g/mol

IUPAC-Name

5-methyl-2-(4-nitrobenzoyl)-4H-pyrazol-3-one

InChI

InChI=1S/C11H9N3O4/c1-7-6-10(15)13(12-7)11(16)8-2-4-9(5-3-8)14(17)18/h2-5H,6H2,1H3

InChI-Schlüssel

JSSDYZWXQJIZDX-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN(C(=O)C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.